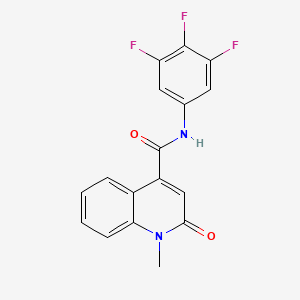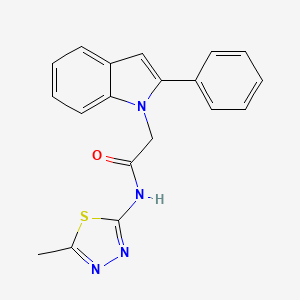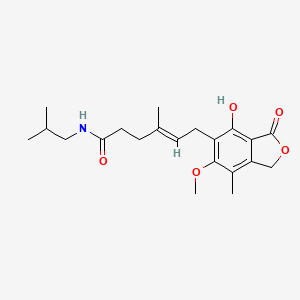
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methyl and Oxo Groups: The methyl group can be introduced through alkylation reactions, while the oxo group can be introduced through oxidation reactions.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions would yield quinoline N-oxide derivatives, while reduction reactions would yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes and pathways.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide would depend on its specific biological target. Potential mechanisms of action include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors.
Interference with DNA/RNA: The compound may interact with DNA or RNA to disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-4-carboxamide: Similar structure but lacks the trifluorophenyl group.
1-methyl-2-oxo-N-(4-fluorophenyl)-1,2-dihydroquinoline-4-carboxamide: Similar structure but has a single fluorine atom instead of three.
1-methyl-2-oxo-N-(3,4-difluorophenyl)-1,2-dihydroquinoline-4-carboxamide: Similar structure but has two fluorine atoms instead of three.
Uniqueness
The presence of the trifluorophenyl group in 1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)-1,2-dihydroquinoline-4-carboxamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability.
Properties
Molecular Formula |
C17H11F3N2O2 |
|---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-(3,4,5-trifluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c1-22-14-5-3-2-4-10(14)11(8-15(22)23)17(24)21-9-6-12(18)16(20)13(19)7-9/h2-8H,1H3,(H,21,24) |
InChI Key |
BQWJRTICIJXUIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide](/img/structure/B15103572.png)
![Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B15103574.png)
![N-(3-methoxypropyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B15103575.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15103580.png)
![6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15103588.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15103609.png)
![1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one](/img/structure/B15103613.png)



![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15103634.png)
![ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B15103635.png)
![N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15103643.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15103651.png)
